molecular formula C12H17NO B14846063 2-(Cyclohexylmethyl)pyridin-4-OL

2-(Cyclohexylmethyl)pyridin-4-OL

Cat. No.: B14846063
M. Wt: 191.27 g/mol
InChI Key: OSZKSXGXZCXOBN-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)pyridin-4-OL is a chemical compound that belongs to the class of pyridinols. Pyridinols are derivatives of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound features a cyclohexylmethyl group attached to the second position of the pyridine ring and a hydroxyl group at the fourth position. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylmethyl)pyridin-4-OL can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmethyl bromide with 4-hydroxypyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclohexylmethyl)pyridin-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the cyclohexylmethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of 2-(Cyclohexylmethyl)pyridin-4-one.

    Reduction: Formation of 2-(Cyclohexylmethyl)pyridine.

    Substitution: Formation of various substituted pyridinols depending on the substituent introduced.

Scientific Research Applications

2-(Cyclohexylmethyl)pyridin-4-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)pyridin-4-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyridin-4-OL: Lacks the cyclohexylmethyl group, resulting in different chemical and biological properties.

    2-(Cyclohexylmethyl)pyridine:

    4-Hydroxy-2-methylpyridine: Similar structure but with a methyl group instead of a cyclohexylmethyl group.

Uniqueness: 2-(Cyclohexylmethyl)pyridin-4-OL is unique due to the presence of both the cyclohexylmethyl group and the hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(cyclohexylmethyl)-1H-pyridin-4-one

InChI

InChI=1S/C12H17NO/c14-12-6-7-13-11(9-12)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,13,14)

InChI Key

OSZKSXGXZCXOBN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=CC(=O)C=CN2

Origin of Product

United States

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